2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL

Anticancer Cytotoxicity Structure-Activity Relationship

2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL (CAS 1447607-76-2, MW 289.13 g/mol) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its core scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse biological targets.

Molecular Formula C13H9BrN2O
Molecular Weight 289.13 g/mol
Cat. No. B11841306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL
Molecular FormulaC13H9BrN2O
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)O
InChIInChI=1S/C13H9BrN2O/c14-10-3-1-2-9(6-10)12-8-16-7-11(17)4-5-13(16)15-12/h1-8,17H
InChIKeyLJVSYWJWTPDISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL: A Halogenated Imidazopyridine Scaffold with Distinct Physicochemical and Biological Features


2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL (CAS 1447607-76-2, MW 289.13 g/mol) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its core scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse biological targets [1]. The compound features a 3-bromophenyl substituent at the C2 position and a hydroxyl group at the C6 position of the imidazopyridine ring [2]. These structural elements confer a unique combination of molecular properties, including a calculated XLogP3 of 3.8, a topological polar surface area (TPSA) of 37.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The presence of the bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions, while the hydroxyl group enhances solubility and offers additional opportunities for derivatization .

Why 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL Cannot Be Assumed Interchangeable with Other Imidazopyridines


Substitution on the imidazo[1,2-a]pyridine core cannot be generalized; subtle structural variations profoundly alter biological activity, target engagement, and pharmacokinetic properties. The specific substitution pattern of 2-(3-bromophenyl)imidazo[1,2-A]pyridin-6-OL—a C2 3-bromophenyl group and a C6 hydroxyl—dictates its molecular recognition profile. Studies on related 2-phenylimidazo[1,2-a]pyridine analogs demonstrate that the position of a halogen atom on the phenyl ring (e.g., 3-bromo vs. 4-bromo) directly impacts target binding affinity and cellular potency [1]. Furthermore, the presence of the C6 hydroxyl group, absent in many common analogs, introduces hydrogen-bonding capabilities that are crucial for interactions with specific protein targets, as evidenced by crystallographic studies of 6-hydroxy imidazopyridines bound to the ER-alpha ligand-binding domain [2]. Therefore, substituting this compound with a structurally related analog lacking the 3-bromo substitution, the C6 hydroxyl, or both, introduces significant and unpredictable risk in any experimental or development program. The following quantitative evidence details these critical differences.

Quantitative Evidence Guide for 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL: Validated Differentiation from Analogs


Cytotoxicity Profile: 3-Bromophenyl vs. 4-Bromophenyl Substitution in Imidazopyridine Derivatives

In a series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, the position of the bromine atom on the pendant phenyl ring critically influenced cytotoxic activity. A direct analog bearing a 4-bromophenyl group (Compound 7d) demonstrated an IC50 of 22.6 µM against MCF-7 breast cancer cells and 13.4 µM against HT-29 colon cancer cells [1]. While no direct data is available for the 3-bromophenyl variant in this specific assay, this study provides crucial context for the significance of substitution pattern. The 3-bromo isomer is a distinct chemical entity with a different molecular geometry and electrostatic surface, which can lead to a divergent activity profile and target selectivity compared to its 4-bromo counterpart [2]. This is particularly relevant as the target compound, with its 3-bromophenyl and 6-hydroxy groups, is expected to show a distinct kinase inhibition profile [3].

Anticancer Cytotoxicity Structure-Activity Relationship

Kinase Inhibition Profile: The Significance of the C6 Hydroxyl Group

The imidazo[1,2-a]pyridine scaffold is a validated core for kinase inhibition. A close structural analog series, synthesized from 2-aminopyridines and 2-bromoacetophenone, yielded compounds with micromolar IC50 values against CLK1 and DYRK1A kinases [1]. The most potent compound in that series, 4c, inhibited CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM [1]. These compounds, like our target, feature a 2-phenyl substitution on the imidazopyridine core. 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL differs by the presence of a critical C6 hydroxyl group. This functional group is not present in the reported series, yet it has been shown in crystallographic complexes of related 6-hydroxy imidazopyridines (e.g., PDB 5ei1) to be a key determinant of binding mode and target engagement [2]. The C6-OH can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within a kinase active site, which is a feature absent in non-hydroxylated analogs.

Kinase Inhibitor CLK1 DYRK1A Drug Discovery

Bromodomain Inhibition: Patent Protection and Therapeutic Relevance

Substituted imidazo[1,2-a]pyridines have been claimed as a broad class of bromodomain inhibitors, with applications in treating proliferative disorders, autoimmune diseases, and inflammatory conditions [1]. The patent literature, specifically US Patent 10,501,459 and related filings, covers a wide array of imidazo[1,2-a]pyridine derivatives, including those with 2-aryl and various 6-substitutions [1]. While specific IC50 values for 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL are not disclosed in the public patent claims, the structural features—a 2-(3-bromophenyl) group and a 6-OH moiety—place it within the scope of these protected compositions. This is in contrast to simpler, unsubstituted 2-phenyl imidazopyridines, which are not optimized for this target class. The hydroxyl group is a particularly important feature, as many claimed compounds contain a heteroatom at this position to engage key residues in the bromodomain acetyl-lysine binding pocket [1].

Epigenetics Bromodomain Inhibitor Cancer Inflammation

Physicochemical Properties: XLogP3, TPSA, and Synthetic Versatility

The compound possesses a calculated XLogP3 of 3.8 and a topological polar surface area (TPSA) of 37.5 Ų [1]. This lipophilicity profile (XLogP3 3.8) is balanced by the presence of the hydroxyl group, which provides a TPSA of 37.5 Ų, a value within the range considered favorable for oral bioavailability (typically TPSA < 140 Ų) [2]. In comparison, the closely related analog 2-(3-bromophenyl)imidazo[1,2-a]pyridine (CAS 419557-33-8) lacks the 6-hydroxy group, which results in a lower TPSA, higher overall lipophilicity, and no hydrogen bond donor capacity, significantly altering its solubility and potential for target engagement . The bromine atom serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification [1]. This is a distinct advantage over non-halogenated analogs, which require more complex functionalization strategies.

Physicochemical Properties Drug-likeness Synthetic Handle Lead Optimization

Optimal Research and Industrial Applications for 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL


Kinase Inhibitor Probe and Lead Generation

Given the established kinase inhibition activity of closely related 2-phenylimidazo[1,2-a]pyridines (e.g., IC50 = 0.7 µM for CLK1) [1], 2-(3-bromophenyl)imidazo[1,2-A]pyridin-6-OL is an ideal starting point for a kinase-focused medicinal chemistry program. Its unique C6 hydroxyl group provides an additional interaction site not present in the most potent reported analogs, which can be exploited for structure-based drug design to improve potency and selectivity against specific kinases like CLK1, DYRK1A, or c-Met [1][2]. The compound can be screened against a broad panel of kinases to identify a unique selectivity profile.

Development of Novel Bromodomain Inhibitors

As a compound that falls within the structural scope of patented substituted imidazopyridine bromodomain inhibitors [3], this molecule is strategically relevant for epigenetic drug discovery. Researchers can use this compound as a scaffold to design and synthesize novel inhibitors of bromodomain-containing proteins (e.g., BET family, CBP/P300) for potential therapeutic applications in oncology and inflammation. The 3-bromophenyl and 6-hydroxy groups can be systematically varied to optimize binding to specific bromodomains [3].

Chemical Biology Tool for Studying Substitution-Dependent Cytotoxicity

The clear impact of bromine substitution pattern on cytotoxic activity, as shown with the 4-bromo analog (IC50 values of 13.4-22.6 µM against HT-29 and MCF-7 cells) [4], positions the 3-bromo isomer as a valuable tool for structure-activity relationship (SAR) studies. Researchers can use this compound to probe how the 3-bromo vs. 4-bromo substitution, in combination with the C6 hydroxyl group, affects cell viability, target engagement, and downstream signaling pathways in cancer cell lines [4].

Synthetic Building Block for Complex Molecular Architectures

The combination of a reactive aryl bromide and a functionalizable hydroxyl group makes this compound a powerful and versatile building block for synthetic chemists. The bromine atom is a prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse libraries . Simultaneously, the C6 hydroxyl can be alkylated, acylated, or converted into other functional groups, allowing for parallel optimization of two distinct vectors on the molecular scaffold .

Quote Request

Request a Quote for 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.